molecular formula C9H6F3NO4S B6247189 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene CAS No. 685119-64-6

1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B6247189
CAS No.: 685119-64-6
M. Wt: 281.21 g/mol
InChI Key: CFFVGBUPXOHVRI-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of ethenesulfonyl, nitro, and trifluoromethyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

  • 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
  • 1-(Trifluoromethanesulfonyl)-2-nitro-4-(trifluoromethyl)benzene
  • 1-(Methanesulfonyl)-2-nitro-4-(trifluoromethyl)benzene

Comparison: 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and stability compared to its analogs. The trifluoromethyl group enhances its lipophilicity and resistance to metabolic degradation, making it a valuable compound in various applications .

Properties

CAS No.

685119-64-6

Molecular Formula

C9H6F3NO4S

Molecular Weight

281.21 g/mol

IUPAC Name

1-ethenylsulfonyl-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(9(10,11)12)5-7(8)13(14)15/h2-5H,1H2

InChI Key

CFFVGBUPXOHVRI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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